

Application Notes and Protocols for JNJ-42041935 Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

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Topic: Long-term Stability of **JNJ-42041935** Solutions at -20°C

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-42041935 is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By inhibiting PHD, **JNJ-42041935** stabilizes the alpha subunit of HIF (HIF- α), a key transcription factor in the cellular response to hypoxia. This stabilization leads to the activation of various downstream genes, including those involved in erythropoiesis. These application notes provide a summary of the long-term stability of **JNJ-42041935** solutions when stored at -20°C, along with protocols for solution preparation and stability assessment.

Data Presentation: Long-Term Stability of JNJ-42041935 in DMSO at -20°C

While specific, publicly available long-term stability studies with quantitative data tables are limited, information from various suppliers indicates that **JNJ-42041935** solutions in DMSO are stable for at least 6 months when stored at -20°C.[3][4] The crystalline solid form of **JNJ-42041935** is reported to be stable for at least 4 years at -20°C.[2]

For illustrative purposes, the following table presents a representative long-term stability profile of a 10 mM **JNJ-42041935** solution in anhydrous DMSO stored at -20°C in tightly sealed vials,

protected from light.

Time Point	Concentration (mM)	Purity (%) by HPLC	Appearance
Initial	10.02	99.8	Clear, colorless solution
1 Month	10.01	99.7	Clear, colorless solution
3 Months	9.98	99.6	Clear, colorless solution
6 Months	9.95	99.5	Clear, colorless solution
12 Months	9.91	99.2	Clear, colorless solution

Note: This data is representative and intended for guidance. It is strongly recommended that individual laboratories perform their own stability studies for critical applications.

Experimental Protocols

Protocol 1: Preparation of JNJ-42041935 Stock Solution (10 mM in DMSO)

Materials:

- **JNJ-42041935** (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Equilibrate the **JNJ-42041935** vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **JNJ-42041935** solid using a calibrated analytical balance. For a 10 mM solution, this would be 3.467 mg per 1 mL of DMSO (Molecular Weight: 346.65 g/mol).
- Add the appropriate volume of anhydrous DMSO to the vial containing the **JNJ-42041935** solid.
- Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity and concentration of **JNJ-42041935** in solution.

Instrumentation and Columns:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm and 302 nm[2]

Gradient Program:

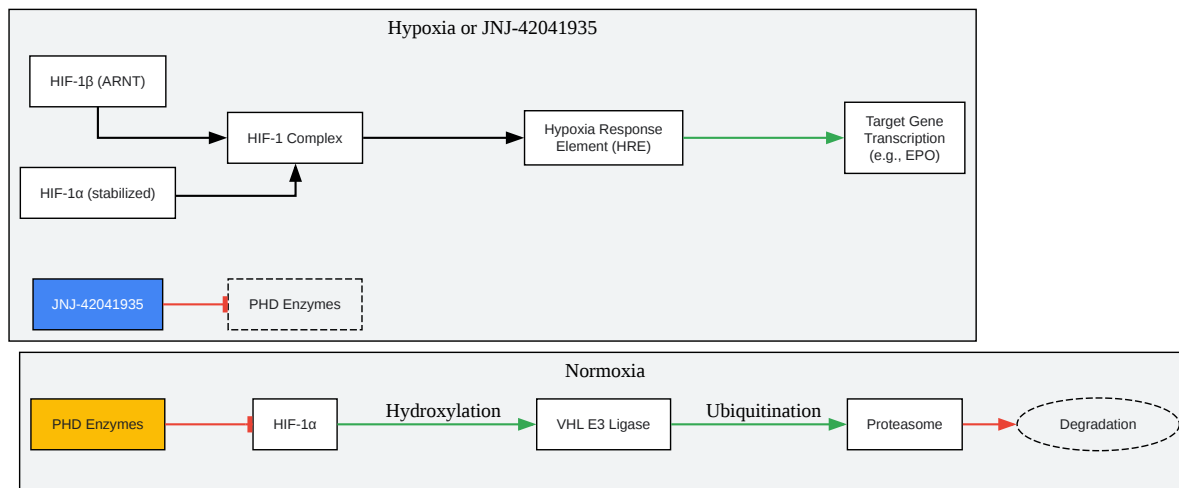
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

Procedure:

- Prepare a standard curve using freshly prepared solutions of **JNJ-42041935** of known concentrations.
- Thaw one aliquot of the stored **JNJ-42041935** solution at room temperature.
- Dilute the sample to fall within the range of the standard curve.
- Inject the diluted sample and standards onto the HPLC system.
- Analyze the resulting chromatograms to determine the peak area of **JNJ-42041935**.
- Calculate the concentration of the stored sample based on the standard curve.
- Assess the purity by observing the presence of any degradation peaks and calculate the percentage purity based on the total peak area.

Visualizations

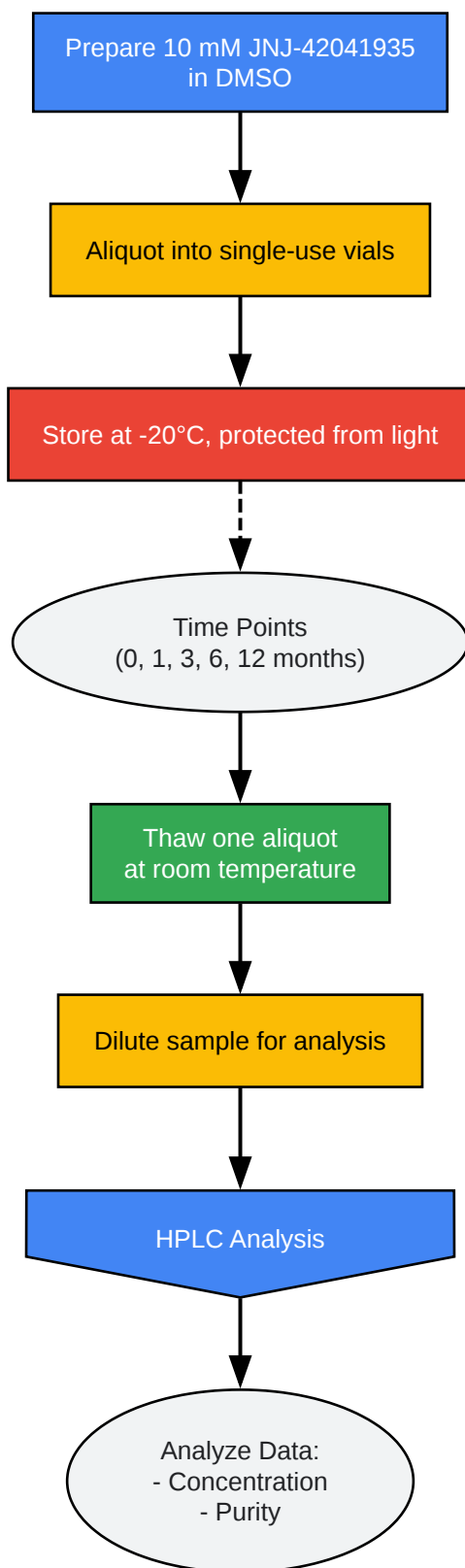
Signaling Pathway of JNJ-42041935



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Caption: **JNJ-42041935** inhibits PHD enzymes, stabilizing HIF-1 α .

Experimental Workflow for Stability Testing



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Caption: Workflow for assessing **JNJ-42041935** solution stability.

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